molecular formula C21H23ClN2O6 B11169806 N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11169806
M. Wt: 434.9 g/mol
InChI Key: WOFSIGFHLLUQRH-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound It is characterized by its unique structure, which includes multiple methoxy groups and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-chloro-2,5-dimethoxyaniline and 2,4-dimethoxybenzaldehyde. The synthesis may proceed through the formation of intermediate compounds such as imines or amides, followed by cyclization to form the pyrrolidine ring. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure consistent quality and efficiency. Purification steps such as crystallization, distillation, or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups may be susceptible to oxidation under certain conditions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound may be reduced to form amines or alcohols, depending on the specific reagents and conditions used.

    Substitution: The chloro group can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific pathways and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H23ClN2O6

Molecular Weight

434.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H23ClN2O6/c1-27-13-5-6-16(19(8-13)30-4)24-11-12(7-20(24)25)21(26)23-15-10-17(28-2)14(22)9-18(15)29-3/h5-6,8-10,12H,7,11H2,1-4H3,(H,23,26)

InChI Key

WOFSIGFHLLUQRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3OC)Cl)OC)OC

Origin of Product

United States

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